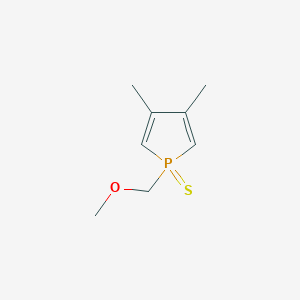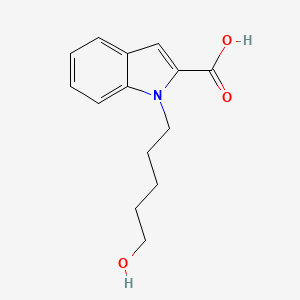
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its structural similarity to various synthetic cannabinoids and its potential applications in scientific research. The compound’s unique structure, featuring a hydroxypentyl side chain, makes it a subject of interest for studying its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxypentyl side chain. One common method involves the alkylation of indole-2-carboxylic acid with 5-bromopentanol under basic conditions, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pentyl side chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 1-(5-oxopentyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 1-(pentyl)-1H-indole-2-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other indole derivatives and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as cannabinoid receptors (CB1 and CB2). The compound acts as an agonist, binding to these receptors and mimicking the effects of endogenous cannabinoids . This interaction leads to the modulation of various signaling pathways, resulting in physiological effects such as pain relief and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
JWH-018: A synthetic cannabinoid with a similar indole structure but different side chains.
AM-2202: Another synthetic cannabinoid with a hydroxypentyl side chain.
5F-PB-22: A synthetic cannabinoid with a fluorinated pentyl side chain.
Uniqueness: 1-(5-Hydroxypentyl)-1H-indole-2-carboxylic acid is unique due to its specific hydroxypentyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with cannabinoid receptors, making it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
61354-51-6 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-(5-hydroxypentyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-12-7-3-2-6-11(12)10-13(15)14(17)18/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) |
InChI-Schlüssel |
OAVUJLGEPJIZBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
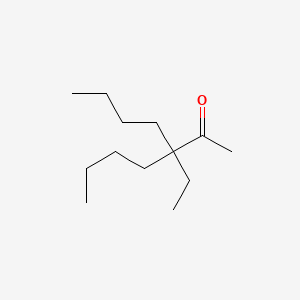
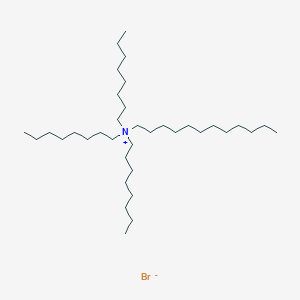
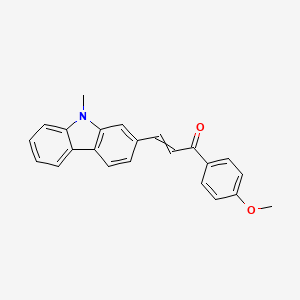
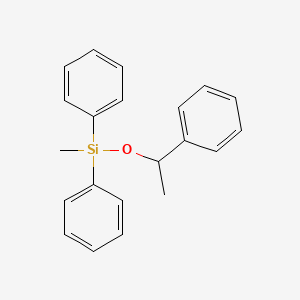


![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
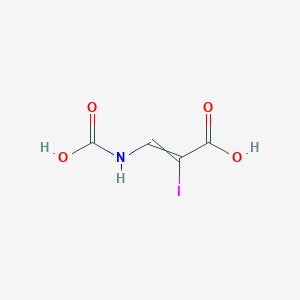
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
